
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a compound that is making waves in various scientific domains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone often involves a multi-step process. The key steps include:
Formation of the imidazole ring: This typically starts with the cyclization of precursor amines and aldehydes.
Introduction of the methylsulfonyl group: This is achieved through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Coupling with phenyl and pyridine rings: These steps involve the use of coupling reagents such as palladium catalysts to form the C-C and C-N bonds.
Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. High-throughput reactors and continuous flow processes are employed to ensure consistency and scalability. Conditions like temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: It can be reduced at the imidazole ring or the carbonyl group under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, especially on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation leads to sulfoxides and sulfones.
Reduction can yield alcohols or amines.
Substitution products vary widely depending on the reagents used, typically resulting in halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, serving as a precursor for more complex molecules.
Biology: In biological studies, it is explored for its binding affinity to various proteins and enzymes, potentially acting as an inhibitor or modulator.
Medicine: There's ongoing research into its potential as a pharmaceutical agent, particularly for conditions like inflammation, cancer, and neurological disorders.
Industry: In industrial applications, it is used as a catalyst or intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: It interacts with various enzymes and receptors, altering their activity.
Pathways Involved: It influences pathways related to signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as (3-(2-(sulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and (3-(2-(methylthio)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, our compound stands out due to its unique methylsulfonyl group, which enhances its reactivity and binding affinity. This makes it more potent and versatile in its applications.
The chemical world is truly intricate and fascinating, wouldn't you say?
Eigenschaften
IUPAC Name |
[3-(2-methylsulfonylimidazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-29(27,28)20-22-9-10-25(20)17-6-4-5-16(15-17)19(26)24-13-11-23(12-14-24)18-7-2-3-8-21-18/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDRXAQTGVCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)
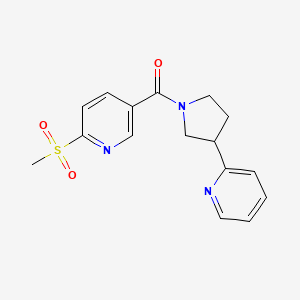
![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)
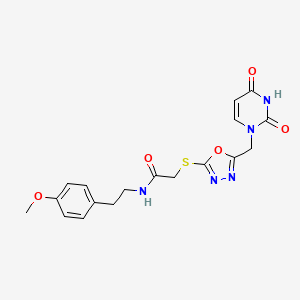
![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)
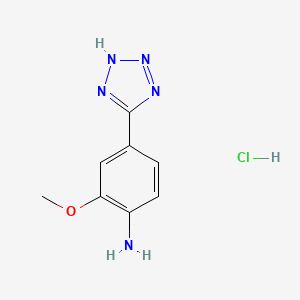
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)
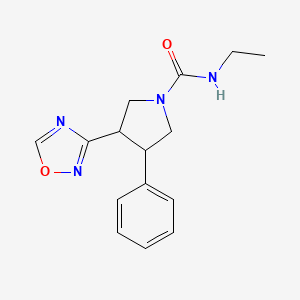
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)
![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)
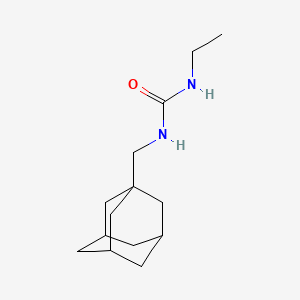
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)
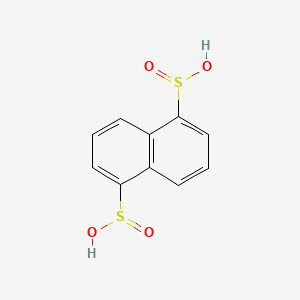
![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)
